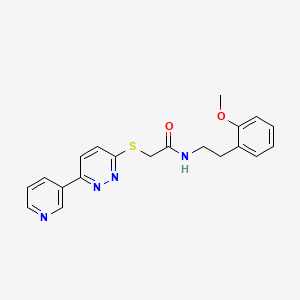

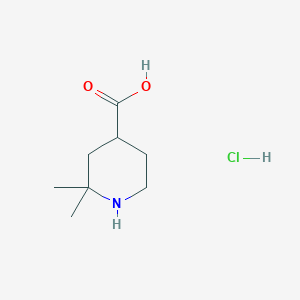

![molecular formula C24H22N2O3S B2678633 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide CAS No. 313241-80-4](/img/structure/B2678633.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed along with the molecular docking studies of selected compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Aplicaciones Científicas De Investigación

Metabolism and Toxicity Studies

The metabolism of thiazoles, which share structural similarities with N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide, has been examined to understand their potential nephro- or hepatotoxic effects. Studies have identified specific metabolites, such as thioformamide and benzimidazol-2-ylglyoxal, which result from the metabolism of thiazoles in mice, indicating the formation of potentially toxic metabolites through metabolic pathways involving microsomal epoxidation and hydrolysis (Mizutani, Yoshida, & Kawazoe, 1994).

Antifungal Applications

New benzamides derived from thiazoles have been synthesized and evaluated for their antifungal properties. For instance, the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides demonstrated potential as antifungal agents, showing the relevance of such compounds in developing new therapeutic agents against fungal infections (Narayana et al., 2004).

Anticonvulsant and Sedative Properties

Compounds structurally related to this compound have been explored for their anticonvulsant properties, indicating potential applications in the treatment of epilepsy and related disorders. Specific derivatives have shown significant anticonvulsant activity in animal models, highlighting the therapeutic potential of thiazole derivatives in neurological conditions (Faizi et al., 2017).

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of similar compounds have been characterized to understand their chemical behavior and potential applications. For example, the study of N-3-hydroxyphenyl-4-methoxybenzamide provided insights into the influence of intermolecular interactions on molecular geometry, which is crucial for designing compounds with desired physical and chemical properties (Karabulut et al., 2014).

Cancer Research

Thiazole derivatives have been investigated for their antitumor properties, providing a foundation for the development of new cancer therapeutics. The study of the synthesis, metabolic formation, and biological properties of benzothiazole derivatives has contributed to understanding the role of metabolic oxidation in the antitumor activity of these compounds, offering insights into their potential use in cancer treatment (Kashiyama et al., 1999).

Safety and Hazards

While specific safety and hazards information for “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide” is not available, general precautions should be taken while handling any chemical compounds. This includes avoiding prolonged exposure, not breathing dust or vapor, and using caution when handling .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-2-3-14-29-18-11-8-16(9-12-18)23(28)25-17-10-13-21(27)19(15-17)24-26-20-6-4-5-7-22(20)30-24/h4-13,15,27H,2-3,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPKCPUXRIYGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

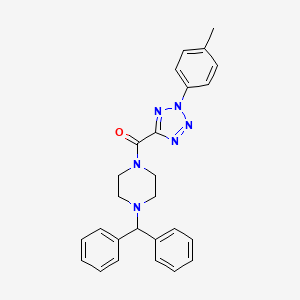

![N-(3-acetylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2678550.png)

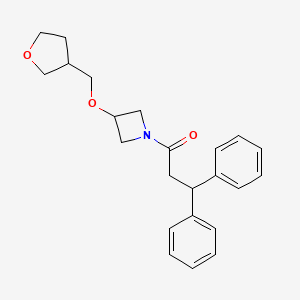

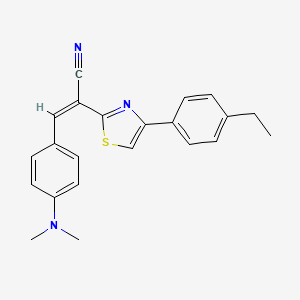

![N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine](/img/structure/B2678552.png)

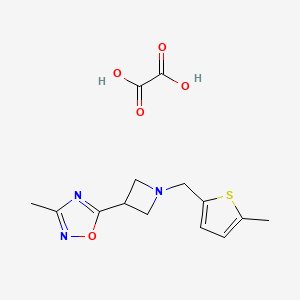

![Methyl 5-((benzofuro[3,2-d]pyrimidin-4-ylthio)methyl)furan-2-carboxylate](/img/structure/B2678555.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2678556.png)

![N-(2-methoxybenzyl)-2-[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2678564.png)

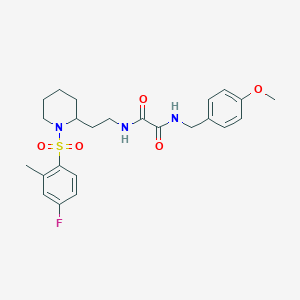

![Ethyl 2-[4-(dibutylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2678565.png)